4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
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Overview
Description
The compound “4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine” belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,5-triazine ring, which is a six-membered aromatic heterocycle with three nitrogen atoms and three carbon atoms . It also contains a furan ring and a morpholine ring .Physical and Chemical Properties Analysis
The compound has a molecular weight average of 337.336 and a monoisotopic weight of 337.128722759 . Its chemical formula is C16H15N7O2 .Scientific Research Applications
Antihypertensive Potential
A study by Bayomi et al. (1999) demonstrated the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties. These compounds, including variants structurally related to prazosin, were evaluated for their antihypertensive activity. Compounds synthesized showed promising results in both in vitro and in vivo tests (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Adenosine A2A Receptor Antagonism
Muñoz-Gutiérrez, Caballero, and Morales-Bayuelo (2016) conducted studies on furanyl derivatives, including 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine, as adenosine A2A receptor antagonists. Their research involved hologram quantitative structure–activity relationship (HQSAR) and molecular docking studies, indicating significant potential in understanding molecular requirements for receptor antagonism (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).
Antimicrobial Activity
Başoğlu et al. (2013) explored azole derivatives, including 1,2,4-triazole derivatives starting from furan-2-carbohydrazide. They synthesized various compounds that displayed activity against tested microorganisms, indicating their potential as antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Antiviral and Anticancer Properties
Khan et al. (2014) synthesized a series of fused 1,2,4-triazoles, including compounds with a furan-2-yl group, and evaluated their antiviral activity against HIV. Some analogues showed promising inhibitory activity against HIV replication and were also studied for their kinesin Eg5 inhibitory activity (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014).
Synthesis of Novel Triazolo[1,5-a]Pyrimidine Derivatives
Prajapati, Vilapara, and Naliapara (2014) reported the synthesis of novel triazolo[1,5-a]pyrimidine derivatives from 5-amino-1,2,4-triazole and morpholinone amine, demonstrating their potential as antimicrobial agents with significant activity against various bacterial and fungal strains (Prajapati, Vilapara, & Naliapara, 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target the adenosine receptor a2a .
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions, possibly involving nucleophilic addition and subsequent condensation .
Biochemical Pathways
Similar compounds have been known to affect various pathways, including those involving nitrogen-containing heterocyclic compounds .
Result of Action
Similar compounds have been known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Properties
IUPAC Name |
4-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-11(20-7-1)10-3-4-14-12-15-13(16-18(10)12)17-5-8-19-9-6-17/h1-4,7H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGGXTTXGBIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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